

Bromhexine interaction with transmembrane protease serine 2 (TMPRSS2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromhexine*

Cat. No.: *B1221334*

[Get Quote](#)

An In-depth Technical Guide on the Interaction of **Bromhexine** with Transmembrane Protease Serine 2 (TMPRSS2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of viral pathogens that utilize host cell machinery for entry has intensified the search for effective therapeutic and prophylactic agents. One such host factor, the Transmembrane Protease Serine 2 (TMPRSS2), is crucial for the proteolytic priming of viral spike proteins, a necessary step for the entry of several respiratory viruses, including SARS-CoV-2. **Bromhexine**, a long-established mucolytic agent, has been identified as a potential inhibitor of TMPRSS2. This technical guide provides a comprehensive overview of the molecular interaction between **bromhexine** and TMPRSS2, detailing its proposed mechanism of action, quantitative inhibition data, relevant experimental protocols, and the current standing of its therapeutic potential based on preclinical and clinical evidence. The guide aims to serve as a resource for researchers engaged in antiviral drug discovery and development.

The Role of TMPRSS2 in Viral Entry

TMPRSS2 is a type II transmembrane serine protease expressed on the surface of epithelial cells, particularly in the respiratory and gastrointestinal tracts.^{[1][2][3]} Its primary role in virology is the activation of viral envelope glycoproteins. For coronaviruses like SARS-CoV and SARS-CoV-2, the viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2)

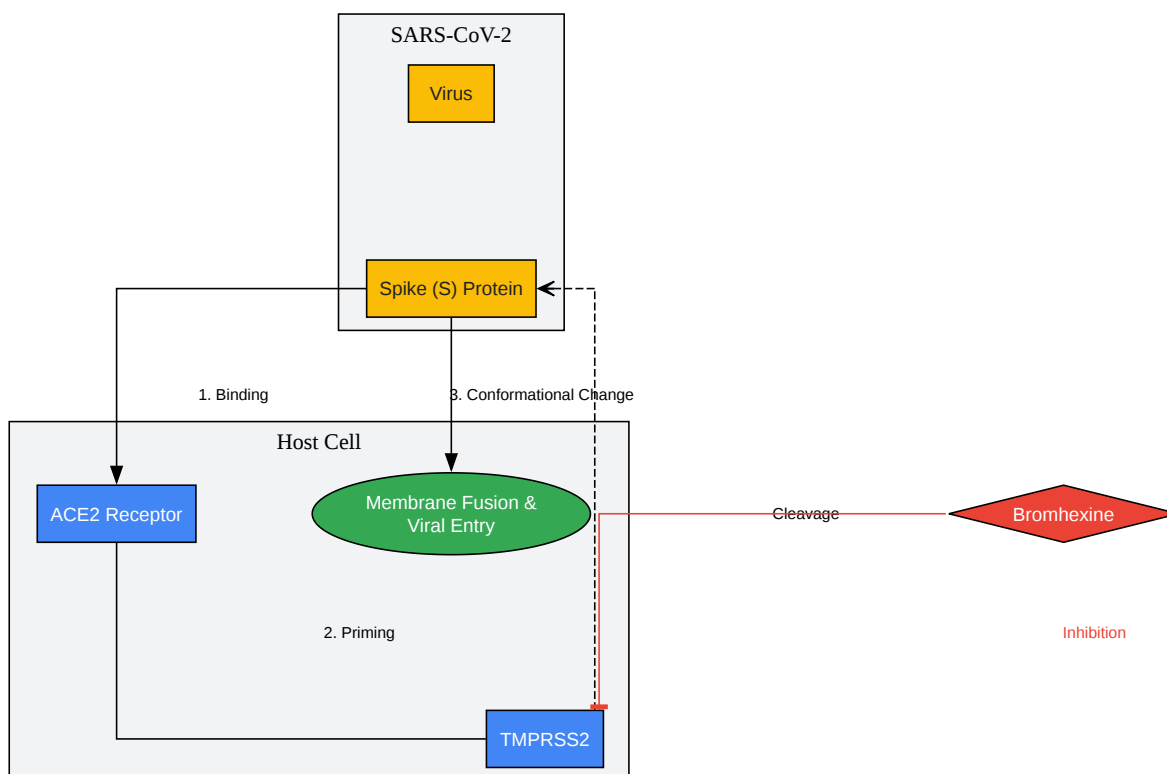
receptor on the host cell.[4][5] Following this binding, TMPRSS2 cleaves the S protein at the S1/S2 and S2' sites, which triggers a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell's cytoplasm.[1][6][7] Inhibition of TMPRSS2 is therefore a promising therapeutic strategy to block viral entry at a very early stage of infection.[8][9][10]

Bromhexine as a TMPRSS2 Inhibitor

Bromhexine hydrochloride, an over-the-counter mucolytic drug, was identified as a potent and selective inhibitor of TMPRSS2 through a chemical library screening aimed at discovering suppressors of prostate cancer metastasis.[11][12] Its potential repurposing for preventing and managing SARS-CoV-2 infection is predicated on this inhibitory activity.[11][13]

Mechanism of Action

The proposed mechanism involves **bromhexine** directly binding to the active site of the TMPRSS2 enzyme, thereby preventing it from cleaving its substrate, the viral S protein.[1][6] Molecular docking studies have sought to elucidate this interaction at an atomic level. These computational analyses suggest that **bromhexine** hydrochloride interacts with key residues within the active site pocket of TMPRSS2. Specifically, interactions with Gln438 and other residues through hydrophobic contacts have been reported.[14][15] This binding is distinct from other inhibitors like Camostat and Nafamostat, which interact strongly with the catalytic triad residues (His296, Asp435, Ser441).[9][15] By occupying the active site, **bromhexine** sterically hinders the access of the viral S protein, thus inhibiting its priming and subsequent membrane fusion.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **bromhexine** inhibiting SARS-CoV-2 entry.

Quantitative Inhibition Data

The potency of **bromhexine** as a TMPRSS2 inhibitor has been a subject of investigation, with some conflicting reports in the literature. This discrepancy may arise from differences in experimental conditions, such as the specific construct of the recombinant TMPRSS2 used.^[2] A key study identified **bromhexine** with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range.^{[11][13][16][17]} However, other enzymatic assays have reported no significant inhibition.^{[2][18][19]}

Inhibitor	Target	IC50 Value	Study Type	Reference
Bromhexine Hydrochloride	TMPRSS2	0.75 μ M	Biochemical Screen	Lucas et al. (2014)[5][11][13][16][17]
Bromhexine Hydrochloride	TMPRSS2	No Inhibition	Enzymatic Assay	Shmain et al. (2020)[2][18][19]
Camostat Mesylate	TMPRSS2	6.2 nM	Enzymatic Assay	Shmain et al. (2020)[18][19]
Nafamostat Mesylate	TMPRSS2	0.27 nM	Enzymatic Assay	Shmain et al. (2020)[18][19]

Alternative Mechanisms

Given the conflicting biochemical data, some studies suggest that **bromhexine**'s antiviral effects may not be solely, or even primarily, due to direct TMPRSS2 inhibition. An alternative hypothesis is that **bromhexine** acts by inhibiting other proteases involved in viral entry, such as cathepsins, which are critical for the endosomal entry pathway of the virus.[2][20] Another proposed mechanism is the inhibition of the viral cysteine protease 3CLpro (also known as Mpro), which would disrupt viral replication after cell entry.[20]

Key Experimental Protocols

Reproducibility and comparison of results depend critically on the experimental methodologies employed. Below are detailed summaries of common protocols used to investigate the **bromhexine**-TMPRSS2 interaction.

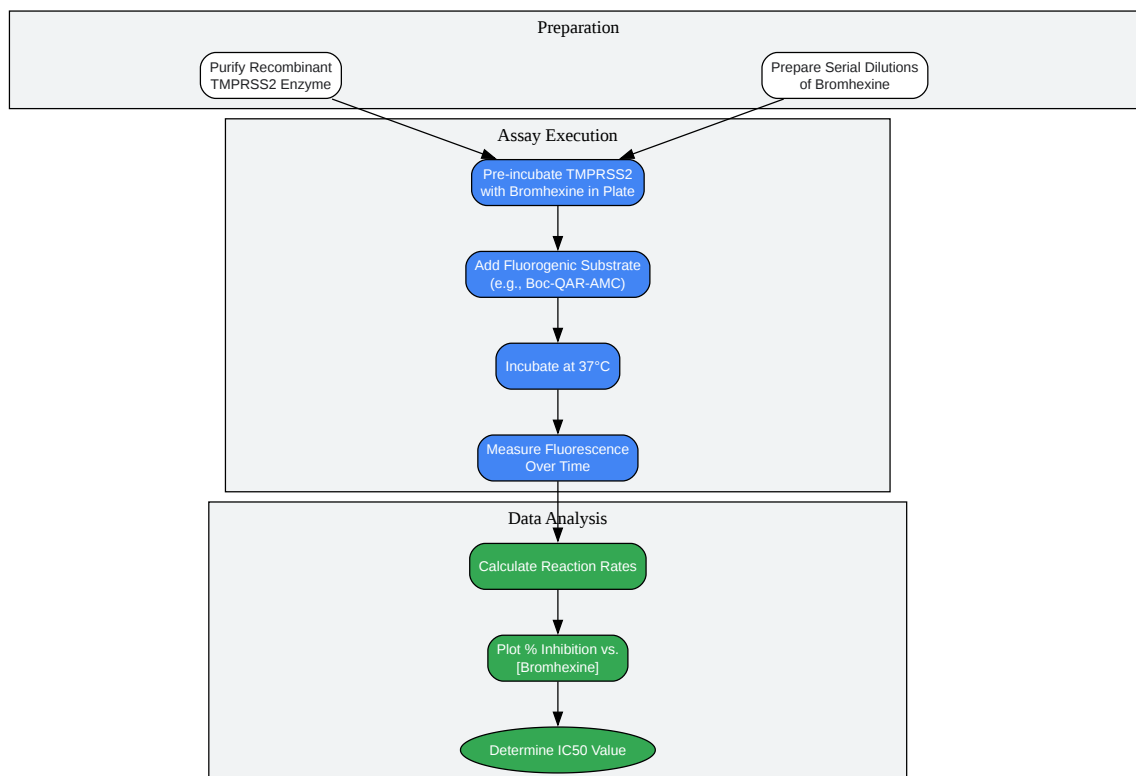
In Vitro TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS2.

Methodology:

- **Enzyme Preparation:** A recombinant form of the extracellular serine protease domain of human TMPRSS2 is expressed (e.g., in *E. coli* or mammalian cells) and purified.[21][22]

- Inhibitor Preparation: **Bromhexine** hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
- Assay Reaction:
 - Recombinant TMPRSS2 is pre-incubated with varying concentrations of **bromhexine** (or vehicle control) in an assay buffer (e.g., 50 mM Tris, 500 mM NaCl, pH 8.0) in a 384-well plate.[\[22\]](#)
 - A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC), is added to initiate the reaction.[\[22\]](#) This substrate mimics the cleavage site recognized by TMPRSS2.
- Data Acquisition: The plate is incubated at 37°C, and the increase in fluorescence (resulting from the cleavage of the AMC group from the peptide) is measured over time using a plate reader.
- Data Analysis: The rate of reaction is calculated for each **bromhexine** concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro TMPRSS2 enzymatic inhibition assay.

Cell-Based SARS-CoV-2 Entry Assay

This assay evaluates the effect of **bromhexine** on viral entry into host cells that endogenously or exogenously express TMPRSS2.

Methodology:

- **Cell Culture:** Human lung epithelial cells (e.g., Calu-3) or intestinal cells (e.g., Caco-2), which are known to express TMPRSS2, are seeded in multi-well plates and grown to confluence. [\[23\]](#)[\[24\]](#)[\[25\]](#)
- **Compound Treatment:** Cells are pre-treated with various concentrations of **bromhexine** hydrochloride for a defined period (e.g., 1-2 hours) before infection.

- **Viral Infection:** The culture medium is replaced with a medium containing SARS-CoV-2 (either a wild-type strain or a reporter pseudovirus) at a specific multiplicity of infection (MOI), along with the corresponding concentration of **bromhexine**.
- **Incubation:** The infected cells are incubated for a period (e.g., 24-48 hours) to allow for viral entry and replication.
- **Quantification of Viral Load:**
 - The cell culture supernatant is collected to quantify the amount of progeny virus.
 - The cells are lysed to extract total RNA.
 - Quantitative reverse transcription PCR (RT-qPCR) is performed to measure the levels of a specific viral gene (e.g., N gene), which serves as a proxy for the extent of viral infection and replication.[\[23\]](#)
- **Data Analysis:** The viral RNA copy number is normalized to a housekeeping gene. The reduction in viral load in **bromhexine**-treated cells compared to vehicle-treated controls is calculated to determine the drug's efficacy.

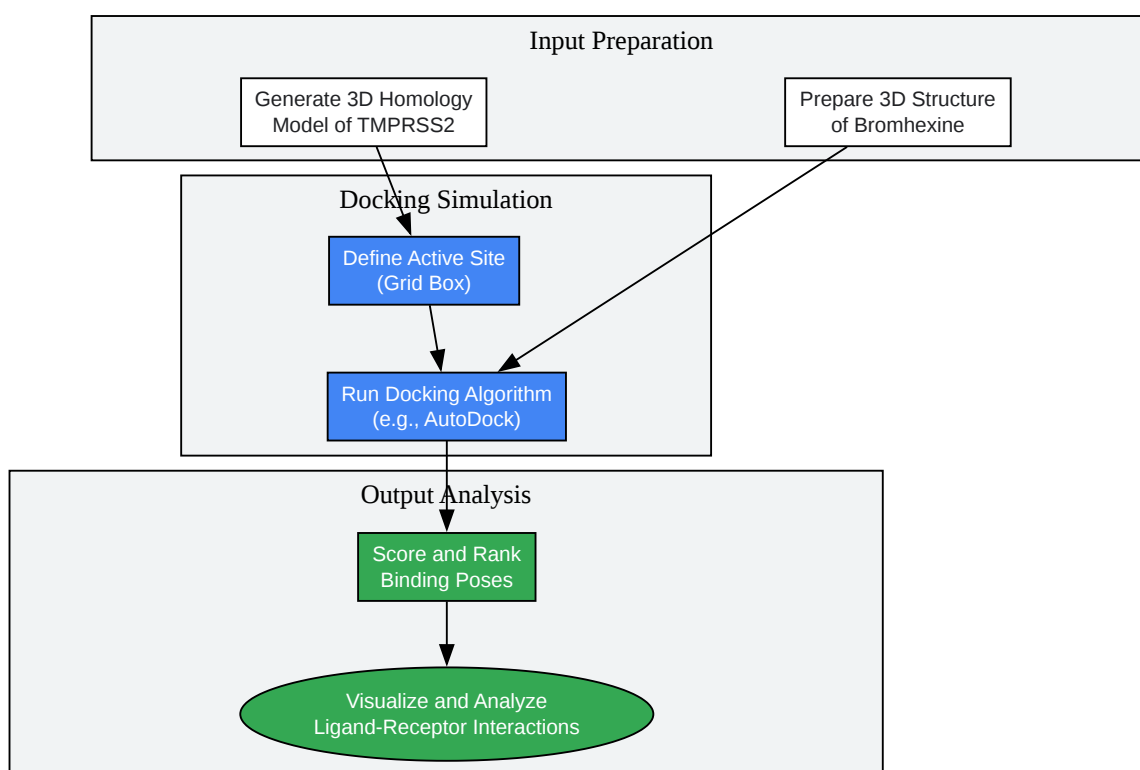
Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand (**bromhexine**) to a receptor (TMPRSS2).

Methodology:

- **Receptor Preparation:** Since an experimental 3D structure of TMPRSS2 is often unavailable, a homology model is typically generated using a server like SWISS-MODEL, with a related serine protease (e.g., hepsin) as a template.[\[15\]](#)[\[23\]](#)[\[26\]](#) The model is then refined and validated.
- **Ligand Preparation:** The 3D structure of **bromhexine** hydrochloride is generated and its energy is minimized using computational chemistry software.
- **Docking Simulation:**

- Software such as AutoDock or MOE is used to perform the docking.[23][26]
- A "grid box" is defined around the predicted active site of TMPRSS2, which includes the catalytic triad (His296, Asp345, Ser441) and surrounding residues.[23]
- The docking algorithm samples multiple conformations and orientations of **bromhexine** within the active site and scores them based on a scoring function that estimates binding affinity.
- Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between **bromhexine** and the amino acid residues of TMPRSS2 are visualized and examined.[15][23]



[Click to download full resolution via product page](#)

Caption: Logical workflow for molecular docking of **bromhexine** to TMPRSS2.

Clinical Perspective and Future Directions

The hypothesis that **bromhexine** could prevent or treat COVID-19 by inhibiting TMPRSS2 has led to several clinical trials.[27] A randomized open-label study suggested that prophylactic treatment with **bromhexine** was associated with a reduction in the rate of symptomatic COVID-19 among medical personnel.[4] However, another trial in patients with mild-to-moderate disease found that **bromhexine** did not significantly reduce viral load compared to standard of care.[5] These mixed results highlight the complexity of translating in vitro findings to clinical efficacy and may reflect the ongoing debate about **bromhexine**'s precise mechanism and potency against TMPRSS2.

For drug development professionals, the story of **bromhexine** and TMPRSS2 serves as an important case study in drug repurposing. While the initial biochemical and computational findings were promising, the conflicting data underscore the need for standardized assays and a multi-faceted approach to target validation. Future research should focus on:

- Clarifying the inhibitory potency of **bromhexine** and its active metabolite, ambroxol, against full-length, cell-surface TMPRSS2.[2][28]
- Conducting head-to-head comparisons with other known TMPRSS2 inhibitors under uniform experimental conditions.
- Exploring the potential of **bromhexine** in combination therapies that target multiple steps of the viral life cycle.

Conclusion

Bromhexine has been identified as a potential inhibitor of the host protease TMPRSS2, a key enabler of SARS-CoV-2 cell entry. The proposed mechanism involves direct binding to the enzyme's active site, preventing the proteolytic cleavage of the viral spike protein. While initial studies reported a potent IC₅₀ of 0.75 μ M, subsequent research has yielded conflicting results, with some enzymatic assays showing no inhibition. This has led to the exploration of alternative antiviral mechanisms for **bromhexine**. The preclinical and clinical evidence remains inconclusive, but the investigation into the **bromhexine**-TMPRSS2 interaction has provided valuable insights into a critical host-virus interface and continues to inform the development of host-directed antiviral strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mds.marshall.edu [mds.marshall.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromhexine Hydrochloride Prophylaxis of COVID-19 for Medical Personnel: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. doaj.org [doaj.org]
- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Possible use of the mucolytic drug, bromhexine hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. chemrxiv.org [chemrxiv.org]

- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. preprints.org [preprints.org]
- 21. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. c19early.org [c19early.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. immunopathol.com [immunopathol.com]
- 28. View of ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19 | Universal Journal of Pharmaceutical Research [ujpronline.com]
- To cite this document: BenchChem. [Bromhexine interaction with transmembrane protease serine 2 (TMPRSS2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221334#bromhexine-interaction-with-transmembrane-protease-serine-2-tmprss2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com